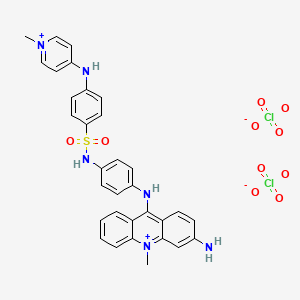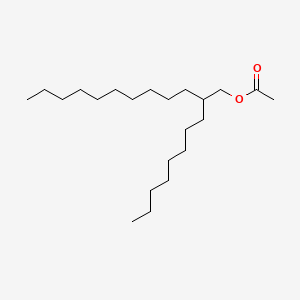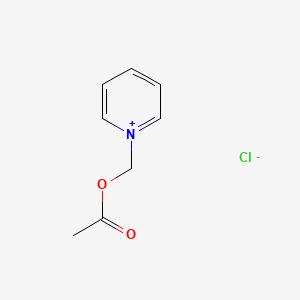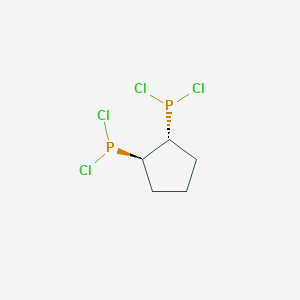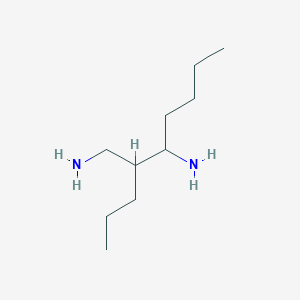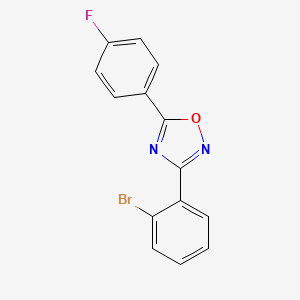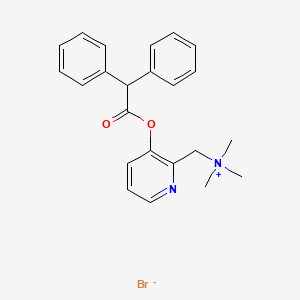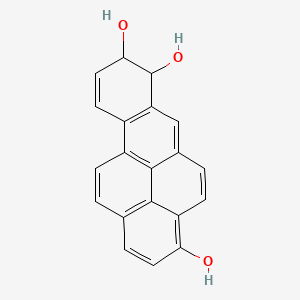
1,4-Butanedisulfon-m-anisidide, 4',4''-bis(4-quinolylamino)-, dihydrochloride, hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is known for its unique structure and reactivity, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 1,4-butanedisulfonic acid with m-anisidine to form the intermediate m-anisidide. This intermediate is then reacted with quinoline derivatives under specific conditions to introduce the quinolylamino groups.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. The process may include the use of catalysts, controlled temperatures, and purification techniques to achieve the desired product.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed:
Oxidation: Formation of sulfonic acids and quinoline derivatives.
Reduction: Reduction of quinolylamino groups to corresponding amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
科学研究应用
This compound has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with DNA and other biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of anticancer drugs.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. It may bind to DNA, interfering with replication and transcription processes, leading to cell death in cancer cells. The specific molecular targets and pathways involved depend on the context of its application.
相似化合物的比较
This compound is unique in its structure and reactivity compared to similar compounds such as m-AMSA (amsacrine), which also has quinolylamino groups but differs in its sulfonic acid content and overall molecular arrangement. Other similar compounds include various quinoline derivatives and sulfonic acid derivatives, each with their own distinct properties and applications.
属性
CAS 编号 |
66799-65-3 |
|---|---|
分子式 |
C36H38Cl2N6O6S2 |
分子量 |
785.8 g/mol |
IUPAC 名称 |
[2-methoxy-4-[4-[[3-methoxy-4-(quinolin-4-ylazaniumyl)phenyl]sulfamoyl]butylsulfonylamino]phenyl]-quinolin-4-ylazanium;dichloride |
InChI |
InChI=1S/C36H36N6O6S2.2ClH/c1-47-35-23-25(13-15-33(35)39-31-17-19-37-29-11-5-3-9-27(29)31)41-49(43,44)21-7-8-22-50(45,46)42-26-14-16-34(36(24-26)48-2)40-32-18-20-38-30-12-6-4-10-28(30)32;;/h3-6,9-20,23-24,41-42H,7-8,21-22H2,1-2H3,(H,37,39)(H,38,40);2*1H |
InChI 键 |
DDMPRQINGZESBM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)CCCCS(=O)(=O)NC2=CC(=C(C=C2)[NH2+]C3=CC=NC4=CC=CC=C43)OC)[NH2+]C5=CC=NC6=CC=CC=C65.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B15347554.png)

![1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol](/img/structure/B15347562.png)

